molecular formula C12H15ClFN3 B1451071 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride CAS No. 1185304-39-5

1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride

Cat. No. B1451071
CAS RN: 1185304-39-5
M. Wt: 255.72 g/mol
InChI Key: IZUIYBONGYNCKA-UHFFFAOYSA-N
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Description

“1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also includes a fluoro-benzyl group, which is a benzene ring with a fluorine atom and a benzyl group attached .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or coupling reactions . For instance, 4-Fluorobenzylamine, a related compound, has been used in the synthesis of tris-iron (III) chelates .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the fluoro-benzyl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, 4-Fluorobenzylamine, a related compound, is a liquid at room temperature with a boiling point of 183 °C and a density of 1.095 g/mL at 25 °C .

Scientific Research Applications

Antibacterial Activities

  • Compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, including derivatives related to 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride, have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Synthesis and Screening for Biological Activity

  • A series of derivatives involving fluoro substitution and pyrazolyl benzoxazoles were synthesized and screened for their biological activity, indicating the compound's potential in medicinal chemistry (Jadhav et al., 2015).
  • Another study focused on the synthesis of novel 4-Fluoro-2H-pyrazol-3-ylamines, demonstrating an efficient method for preparing these compounds with varied steric and electronic demands (Cocconcelli et al., 2010).

Structural Diversity and Chemical Reactions

  • Research has been conducted on generating a structurally diverse library of compounds, including 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, which shares similarities with the compound (Roman, 2013).

Synthesis of Novel Compounds

  • There has been an exploration of the synthesis of new compounds, such as substituted pyrazolines, pyridines, and benzodiazepines, using related compounds as starting materials. This research contributes to the understanding of the compound's versatility in synthesizing a variety of chemical structures (Abdellatif et al., 2014).

Metal Complexes and Photophysical Studies

  • The compound and its derivatives have been utilized in synthesizing metal complexes and for conducting photophysical investigations. This area of study opens avenues for applications in materials science and analytical chemistry (Khan, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, it might interact with biological receptors or enzymes to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, 4-Fluorobenzylamine is classified as a skin corrosive and eye damage category 1, and it may be corrosive to metals .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, further studies might focus on optimizing its synthesis, improving its efficacy, or reducing any potential side effects .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;/h3-6H,7,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUIYBONGYNCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride
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1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride
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1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride
Reactant of Route 6
1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride

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